molecular formula C4H6F3NO3S B6310863 2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide CAS No. 2088945-72-4

2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide

Cat. No.: B6310863
CAS No.: 2088945-72-4
M. Wt: 205.16 g/mol
InChI Key: YTUQHBCVKMOCDN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide is a highly fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide typically involves the reaction of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions and to ensure the purity of the product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process includes the continuous feeding of reactants, efficient mixing, and temperature control to optimize the yield and quality of the product. The final product is then subjected to rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield difluoro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Difluoro derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide involves its ability to act as a source of difluorocarbene, which can react with various substrates to form new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Uniqueness

2,2-Difluoro-2-(fluorosulfonyl)-N,N-dimethylacetamide is unique due to its ability to introduce difluorocarbene into organic molecules under mild conditions, making it a valuable reagent in organic synthesis. Its high fluorine content also imparts unique chemical and physical properties, making it suitable for various advanced applications in chemistry and material science.

Properties

IUPAC Name

2-(dimethylamino)-1,1-difluoro-2-oxoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3S/c1-8(2)3(9)4(5,6)12(7,10)11/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQHBCVKMOCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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